Lipophilicity Shift: clogP Comparison of 6-Chloro-2-cyclobutyl vs. Unsubstituted 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine
The introduction of a cyclobutyl substituent at the 2-position markedly increases the predicted lipophilicity of the triazolopyridine core. The target compound exhibits a calculated logP (clogP) of 2.17, compared to a measured logP of 1.38 for the unsubstituted 6-chloro-[1,2,4]triazolo[1,5-a]pyridine scaffold [1]. This ΔlogP of approximately +0.79 log units translates to a roughly 6-fold increase in theoretical partition coefficient, which has practical consequences for compound handling, solubility, and membrane permeability in biological assays [2].
| Evidence Dimension | Lipophilicity (logP / clogP) |
|---|---|
| Target Compound Data | clogP = 2.17 (computed); TPSA = 30.71 Ų |
| Comparator Or Baseline | 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1427357-23-0): logP = 1.38 (database-reported value) |
| Quantified Difference | ΔlogP ≈ +0.79 (approximately 6.2× higher predicted octanol-water partition) |
| Conditions | Computed clogP via fragment-based method (target); database-reported experimental/logP value (comparator) |
Why This Matters
Higher lipophilicity directly affects solubility, passive membrane permeability, and protein binding in biological assays—parameters that must be controlled when using this compound as a building block for kinase inhibitor or nuclear receptor modulator programs where target engagement depends on appropriate physicochemical balance.
- [1] Sildrug Database. Compound physicochemical properties for C₁₀H₁₀ClN₃ – clogP 2.17. Institute of Biochemistry and Biophysics, PAS. Accessed May 2026. View Source
- [2] Nakajima R, Oono H, Sugiyama S, et al. Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Med Chem Lett. 2020;11(4):528-534. Table 4: ADME profiles demonstrating lipophilicity-dependent PK parameters for triazolopyridine analogs. View Source
